molecular formula C9H17Cl2N3O B2976812 (1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride CAS No. 2375254-74-1

(1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

Cat. No. B2976812
CAS RN: 2375254-74-1
M. Wt: 254.16
InChI Key: XHVSUWBJTALGGF-OIHRUYJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride, also known as AG 879, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a synthetic compound that has been extensively studied for its potential use in cancer therapy.

Scientific Research Applications

Synthesis and Structural Analysis

New Chiral and Achiral Imines and Bisimines

Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, leading to the creation of compounds with potential biological activity. The study also determined stability constants of Cu(II) complexes, indicating applications in coordination chemistry Pařík & Chlupatý, 2014.

Multicomponent Synthesis of Imidazole Derivatives

Rajkumar, Kamaraj, and Krishnasamy (2015) reported a highly versatile and efficient synthesis method for 1,2,4,5-tetrasubstituted imidazoles using cyclocondensation, characterizing the compounds through spectroscopic methods. This study highlights the utility of imidazole derivatives in synthetic chemistry Rajkumar et al., 2015.

Catalysis and Reaction Mechanisms

Pouy et al. (2012) investigated intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, demonstrating the potential of imidazole-based ligands in catalytic processes. This research provides insight into the mechanisms of chemical transformations and their applications in organic synthesis Pouy et al., 2012.

Biological and Medicinal Applications

Antitumor Evaluation and QSAR Studies

Tomorowicz et al. (2020) synthesized novel benzenesulfonamides with significant cytotoxic activity against various cancer cell lines, incorporating imidazole derivatives in their structure. The study also included quantitative structure–activity relationship (QSAR) analysis, underscoring the importance of imidazole derivatives in developing new anticancer agents Tomorowicz et al., 2020.

Synthesis of N-Heterocyclic Carbene Ligands

Bantreil and Nolan (2011) described the synthesis of N-heterocyclic carbenes and their application in creating ruthenium-based olefin metathesis catalysts. This work illustrates the versatility of imidazole derivatives in catalysis and their role in advancing synthetic methodologies Bantreil & Nolan, 2011.

properties

IUPAC Name

(1R,2R)-2-amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c10-8-3-7(4-9(8)13)5-12-2-1-11-6-12;;/h1-2,6-9,13H,3-5,10H2;2*1H/t7?,8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVSUWBJTALGGF-OIHRUYJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1CN2C=CN=C2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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